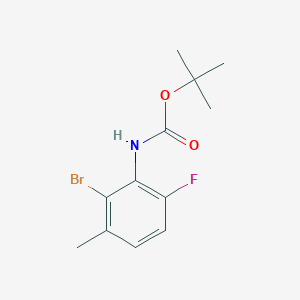

tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate

CAS No.: 1803561-17-2

Cat. No.: VC3405741

Molecular Formula: C12H15BrFNO2

Molecular Weight: 304.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803561-17-2 |

|---|---|

| Molecular Formula | C12H15BrFNO2 |

| Molecular Weight | 304.15 g/mol |

| IUPAC Name | tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate |

| Standard InChI | InChI=1S/C12H15BrFNO2/c1-7-5-6-8(14)10(9(7)13)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) |

| Standard InChI Key | QCQXBUZRAJKUMQ-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=C(C=C1)F)NC(=O)OC(C)(C)C)Br |

| Canonical SMILES | CC1=C(C(=C(C=C1)F)NC(=O)OC(C)(C)C)Br |

Introduction

Chemical Identity and Structural Characterization

Basic Information

Tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate is an organic compound with the CAS registry number 1803561-17-2 . It belongs to the chemical class of carbamates, which are characterized by a carbonyl group bonded to a nitrogen atom that is also connected to an alkyl or aryl group. The molecular formula of this compound is C12H15BrFNO2 with a molecular weight of 304.1554 g/mol .

Structural Features

The compound features a distinctive structural arrangement with multiple functional groups:

-

A 2-bromo-6-fluoro-3-methylphenyl core structure

-

A tert-butyloxycarbonyl (Boc) protecting group attached to the amine

-

Halogen substituents (bromine at position 2 and fluorine at position 6)

-

A methyl substituent at position 3 of the phenyl ring

This specific arrangement of substituents contributes to the compound's unique chemical reactivity and properties. The presence of both bromine and fluorine atoms creates an electron-deficient aromatic system with distinctive reactivity patterns.

Physicochemical Properties

Physical Properties

The compound exists as a solid at room temperature with the following key physical parameters:

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 304.1554 g/mol | |

| Physical State | Solid | |

| Color | Not specified in literature | - |

| Storage Recommendation | -4°C (1-2 weeks), -20°C (1-2 years) |

Chemical Reactivity

The chemical reactivity of tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate is largely influenced by its halogen substituents and carbamate functional group:

-

The bromine atom at position 2 provides a reactive site for various coupling reactions, including Suzuki-Miyaura, Negishi, and Sonogashira couplings.

-

The fluorine atom at position 6 introduces unique electronic effects that can influence the compound's stability and reactivity.

-

The Boc (tert-butyloxycarbonyl) protecting group can be selectively cleaved under acidic conditions, making it valuable in multi-step synthetic procedures.

-

The methyl group at position 3 provides additional options for functionalization through C-H activation chemistry.

Synthesis Methods

Protection of Aniline Derivatives

A common approach involves the Boc-protection of the corresponding aniline:

-

Starting with 2-bromo-6-fluoro-3-methylaniline

-

Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base

-

Purification to obtain the desired carbamate product

Halogenation of Protected Anilines

An alternative approach involves:

-

Protection of 6-fluoro-3-methylaniline with Boc2O

-

Selective bromination at position 2 using brominating agents like N-bromosuccinimide (NBS)

-

Purification to obtain the target compound

Comparative Analysis with Related Compounds

Structural Analogs

Tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate belongs to a broader family of halogenated phenylcarbamates. The following table compares this compound with structurally related molecules:

Structure-Activity Relationships

The pattern of substitution on the phenyl ring significantly affects the compound's chemical behavior:

-

The position of the bromine atom (ortho to the carbamate) facilitates certain types of coupling reactions.

-

The fluorine atom provides increased metabolic stability compared to non-fluorinated analogs.

-

The methyl group offers opportunities for further functionalization and can influence the electronic properties of the aromatic system.

Applications in Chemical Research and Development

Role in Organic Synthesis

Tert-butyl N-(2-bromo-6-fluoro-3-methylphenyl)carbamate serves as a versatile building block in organic synthesis due to several key attributes:

-

The bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions, enabling the elaboration of the core structure.

-

The carbamate (N-Boc) group serves as a protecting group that can be selectively removed under acidic conditions.

-

The presence of fluorine enhances metabolic stability, making derivatives potentially valuable in medicinal chemistry applications.

Specific Research Areas

The compound is particularly relevant to research focusing on:

-

Development of fluorinated pharmaceuticals

-

Studies involving aromatic substitution patterns

-

Investigation of protecting group strategies in multi-step synthesis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume